N-Hydroxy-2-methyl-5-(4-(trifluoromethoxy)phenyl)furan-3-carboximidamide hydrochloride
Description
N-Hydroxy-2-methyl-5-(4-(trifluoromethoxy)phenyl)furan-3-carboximidamide hydrochloride is a synthetic organic compound featuring a furan core substituted with a methyl group at position 2, a 4-(trifluoromethoxy)phenyl group at position 5, and a hydroxycarboximidamide moiety at position 3, which is protonated as a hydrochloride salt.
Properties
IUPAC Name |
N'-hydroxy-2-methyl-5-[4-(trifluoromethoxy)phenyl]furan-3-carboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3.ClH/c1-7-10(12(17)18-19)6-11(20-7)8-2-4-9(5-3-8)21-13(14,15)16;/h2-6,19H,1H3,(H2,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOJBEMCHGAXDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)OC(F)(F)F)C(=NO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)OC(F)(F)F)/C(=N/O)/N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Hydroxy-2-methyl-5-(4-(trifluoromethoxy)phenyl)furan-3-carboximidamide hydrochloride is a synthetic organic compound notable for its unique furan ring structure and the presence of trifluoromethoxy and carboxamidine functional groups. This compound has garnered interest in various fields, particularly in biological and medicinal chemistry due to its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Trifluoromethoxy Group : A highly electronegative group that can influence the compound's reactivity and biological activity.
- Carboxamidine Group : This functional group is known for its ability to form hydrogen bonds, which may play a role in biological interactions.
Synthesis
The synthesis of N-Hydroxy-2-methyl-5-(4-(trifluoromethoxy)phenyl)furan-3-carboximidamide typically involves several steps:
- Formation of the Furan Ring : This is achieved through cyclization reactions involving suitable diene and electrophile precursors.
- Introduction of the Trifluoromethoxy Group : This is commonly done via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
- Formation of the Carboxamidine Group : This can be accomplished by reacting an amine with a carboxylic acid derivative like an ester or acid chloride.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways.
- Receptor Interaction : It could modulate cellular signaling by interacting with receptors, which may lead to altered gene expression or protein synthesis.
- Cellular Processes Alteration : The compound might influence various cellular processes, including apoptosis and proliferation, particularly in cancer cells .
Research Findings
Several studies have explored the biological effects of this compound:
- Anticancer Activity : Preliminary investigations suggest that N-Hydroxy-2-methyl-5-(4-(trifluoromethoxy)phenyl)furan-3-carboximidamide exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been reported to inhibit cell proliferation in MDA-MB-231 (a triple-negative breast cancer cell line), showing an IC50 value of 0.126 μM, indicating potent anti-proliferative properties .
- Selectivity and Toxicity : The compound demonstrates a favorable selectivity index against cancer cells compared to non-cancerous cells, minimizing potential toxicity. In animal models, it has shown no acute toxicity at doses up to 2000 mg/kg .
- Mechanistic Insights : Studies have indicated that treatment with this compound can induce apoptosis in cancer cells, as evidenced by increased levels of caspase activity. Additionally, it appears to affect cell cycle progression, leading to G2/M phase arrest in treated cells .
Data Summary Table
| Biological Activity | Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 0.126 | Strong inhibitory effect on proliferation |
| Cytotoxicity | Non-cancerous cells | >10 | Minimal toxicity observed |
| Apoptosis Induction | Various | - | Increased caspase activity noted |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness arises from its trifluoromethoxy-substituted aromatic system and hydroxycarboximidamide group. Below is a comparative analysis with structurally related molecules:
Table 1: Structural and Functional Comparison
Functional Group Impact
- Trifluoromethoxy Group : Present in both the target compound and 4-(trifluoromethoxy)phenylhydrazine HCl, this group increases electronegativity and resistance to oxidative metabolism compared to methoxy or chloro analogs .
- Hydroxycarboximidamide vs. Hydroxamic Acid : The target’s carboximidamide group differs from hydroxamic acids (e.g., ) by replacing the carbonyl oxygen with an imine nitrogen. This may reduce metal-chelating capacity (critical in antioxidant activity) but enhance stability in acidic environments .
- Furan Core : Shared with N-phenyl-2-furohydroxamic acid, the furan ring contributes to π-π stacking interactions but lacks the electron-withdrawing substituents seen in pesticide-related furan derivatives (e.g., ) .
Pharmacological and Physicochemical Properties
Bioactivity Insights
- Antioxidant Potential: While hydroxamic acids like N-phenyl-2-furohydroxamic acid exhibit radical-scavenging activity (e.g., IC₅₀ values against DPPH), the target’s carboximidamide group may prioritize alternative mechanisms, such as enzyme inhibition .
- Agrochemical Relevance : Furan derivatives with trifluoromethyl or nitro groups () are used as herbicides (e.g., furyloxyfen). The target’s trifluoromethoxy group could mimic these properties but requires empirical validation .
Physicochemical Data
- Solubility : The hydrochloride salt form improves aqueous solubility compared to neutral analogs like 3-chloro-N-phenyl-phthalimide, which is lipophilic and used in polymer matrices .
- Stability : The trifluoromethoxy group’s electron-withdrawing nature may enhance thermal stability relative to methoxy-substituted furans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
